molecular formula C22H14O B14261323 2-Fluoranthenol, 3-phenyl- CAS No. 185419-72-1

2-Fluoranthenol, 3-phenyl-

Cat. No.: B14261323
CAS No.: 185419-72-1
M. Wt: 294.3 g/mol
InChI Key: SQIJHMBZYRBROZ-UHFFFAOYSA-N
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Description

2-Fluoranthenol, 3-phenyl- is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a fluoranthene ring system, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoranthenol, 3-phenyl- can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent from an aryl halide and magnesium in an anhydrous ether solvent. This Grignard reagent is then reacted with a suitable fluoranthene derivative to introduce the phenyl group at the desired position .

Industrial Production Methods: Industrial production of 2-Fluoranthenol, 3-phenyl- may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoranthenol, 3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted aromatic compounds depending on the electrophile used

Mechanism of Action

The mechanism of action of 2-Fluoranthenol, 3-phenyl- involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aromatic rings can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

CAS No.

185419-72-1

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

3-phenylfluoranthen-2-ol

InChI

InChI=1S/C22H14O/c23-20-13-19-16-10-5-4-9-15(16)17-11-6-12-18(22(17)19)21(20)14-7-2-1-3-8-14/h1-13,23H

InChI Key

SQIJHMBZYRBROZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C4=CC=CC=C4C5=CC=CC2=C53)O

Origin of Product

United States

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